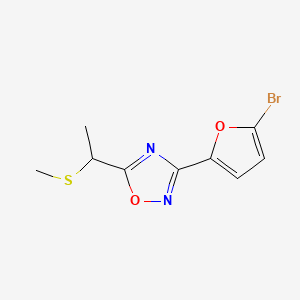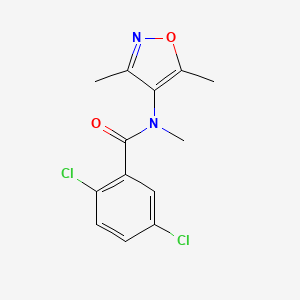
N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide, also known as DMOT, is a chemical compound that has been extensively studied for its potential use in scientific research. DMOT is a heterocyclic compound that contains both oxazole and thiophene rings, which are known to have biological activity.
作用機序
The exact mechanism of action of N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide is not well understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective and anti-cancer effects, N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide has been shown to have anti-inflammatory and antioxidant properties. N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of using N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide in lab experiments is its high level of potency. N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide has been shown to have a much higher potency than other compounds that have similar biological activity. This makes it an ideal candidate for use in experiments where high levels of potency are required. However, one of the main limitations of using N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide is its relatively low solubility in water. This can make it difficult to administer in certain types of experiments.
将来の方向性
There are a number of future directions for research on N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide. One area of research is in the development of new synthetic methods for N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide that can increase its yield and purity. Another area of research is in the development of new derivatives of N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide that have improved solubility and potency. Finally, N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide could be studied for its potential use in the treatment of a variety of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide is a promising compound that has been extensively studied for its potential use in scientific research. N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide has a number of biochemical and physiological effects, including neuroprotective and anti-cancer properties. While there are some limitations to using N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide in lab experiments, its high level of potency makes it an ideal candidate for use in experiments where high levels of potency are required. With continued research, N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide could potentially be used in the treatment of a variety of neurological disorders.
合成法
N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide can be synthesized using a simple two-step process. The first step involves the reaction of 3,5-dimethyl-4-aminooxazole with methyl 2-bromothiophene-2-carboxylate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propionyl chloride to form N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide. The overall yield of this synthesis method is around 50%.
科学的研究の応用
N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of neuroscience, where N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide has been shown to have neuroprotective effects. N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-8(11-6-5-7-18-11)13(16)15(4)12-9(2)14-17-10(12)3/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDNBEGJLBIBHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)N(C)C(=O)C(C)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(Oxolan-3-yloxy)piperidin-1-yl]-piperidin-1-ylmethanone](/img/structure/B7585062.png)
![3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7585066.png)
![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile](/img/structure/B7585079.png)




![2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole](/img/structure/B7585138.png)


![5-[1-(2-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7585161.png)
![2-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B7585168.png)